molecular formula C24H19ClN2O3 B7720784 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide

3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7720784
M. Wt: 418.9 g/mol
InChI Key: MPLHHVLHKGKFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide, commonly known as CQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CQPA is a benzamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of CQPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. CQPA has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, CQPA has been shown to inhibit the activity of certain receptors, such as the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
CQPA has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune response. Moreover, CQPA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

CQPA has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. Moreover, CQPA exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, the limitations of CQPA include its limited solubility in water and its instability in certain conditions, which may affect its biological activity.

Future Directions

Several future directions for the research on CQPA include the investigation of its potential applications in the treatment of various diseases, the identification of its molecular targets, and the development of more potent and selective derivatives. Moreover, the use of CQPA as a tool for studying various biological processes, such as DNA replication and repair, cell proliferation, and immune response, may lead to the discovery of new therapeutic targets and the development of novel drugs.

Synthesis Methods

The synthesis of CQPA involves the reaction between 2-hydroxy-6-methoxyquinoline-3-carbaldehyde and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenylmagnesium bromide to obtain the final product. The synthesis of CQPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.

Scientific Research Applications

CQPA has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug discovery and development. Several studies have investigated the use of CQPA in the treatment of various diseases, including cancer, HIV, and tuberculosis. Moreover, CQPA has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-30-21-10-11-22-17(14-21)12-18(23(28)26-22)15-27(20-8-3-2-4-9-20)24(29)16-6-5-7-19(25)13-16/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHHVLHKGKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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